3-Methylpiperidine-3-carbonitrile
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Overview
Description
3-Methylpiperidine-3-carbonitrile is an organic compound with the molecular formula C7H12N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Methylpiperidine-3-carbonitrile typically involves the reaction of 3-methylpiperidine with cyanide. The process can be summarized in the following steps:
Reaction with Cyanide: 3-Methylpiperidine is reacted with a cyanide source to obtain this compound.
Hydrochloride Formation: The resulting this compound is then reacted with hydrochloric acid to generate this compound hydrochloride.
Industrial Production Methods
Industrial production methods for this compound may involve multi-stage hydrogenation processes using catalysts such as highly dispersed nickel. This method is efficient for the preparation of various piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Methylpiperidine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce piperidinone intermediates with iron complexes as catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidation states of the compound, while reduction reactions may produce amines.
Scientific Research Applications
3-Methylpiperidine-3-carbonitrile has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK. These interactions can lead to various biological effects, including inhibition of cell migration and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methylpiperidine-3-carbonitrile include other piperidine derivatives such as:
- Piperidine
- 3-Methylpiperidine
- Piperidine-3-carbonitrile
Uniqueness
This compound is unique due to its specific structure, which includes a nitrile group at the 3-position of the piperidine ring. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
IUPAC Name |
3-methylpiperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(5-8)3-2-4-9-6-7/h9H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEWRZLZAGOSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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